Welcome to the BenchChem Online Store!
molecular formula C12H14O2 B3107539 4-Phenoxycyclohexanone CAS No. 161194-41-8

4-Phenoxycyclohexanone

Cat. No. B3107539
M. Wt: 190.24 g/mol
InChI Key: DZZLGMLLNNTZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084620B2

Procedure details

Step 2 A solution of 8-phenoxy-1,4-dioxaspiro[4.5]decane (0.460 g, 1.963 mmol) in THF (5.0 mL) and 3 M hydrochloric acid (5 mL) was stirred at rt for 2 days. The mixture was extracted with EtOAc, and the organic phase was washed with brine, dried and concentrated to provide 4-phenoxycyclohexanone as a colorless oil (0.344 g, 92%). 1H NMR (500 MHz, chloroform-d) δ 7.22-7.27 (2H, m), 6.87-6.94 (3H, m), 4.62-4.66 (1H, m), 2.59-2.68 (2H, m), 2.19-2.30 (4H, m), 1.96-2.04 (2H, m). Mass spectrum m/z 191.1 (M+H)+.
Name
8-phenoxy-1,4-dioxaspiro[4.5]decane
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH:8]1[CH2:17][CH2:16][C:11]2(OCC[O:12]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1COCC1.Cl>[O:1]([CH:8]1[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
8-phenoxy-1,4-dioxaspiro[4.5]decane
Quantity
0.46 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1CCC2(OCCO2)CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.344 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.